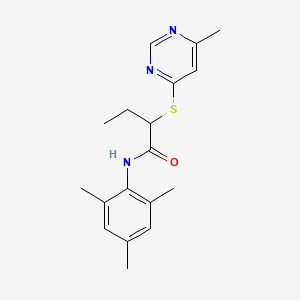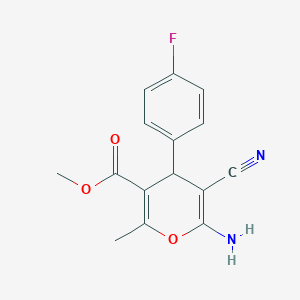![molecular formula C19H15BrN2OS B5103358 1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide](/img/structure/B5103358.png)
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both imidazole and thiazole rings, contributes to its significant pharmacological properties.
Métodos De Preparación
The synthesis of 1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde.
Formation of the Thiazole Ring: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling of the Rings: The imidazole and thiazole rings are then coupled through a nucleophilic substitution reaction, often using a bromide source to facilitate the formation of the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is often used in biological assays to study these effects.
Medicine: Due to its pharmacological properties, it is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and function.
Comparación Con Compuestos Similares
1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound also exhibits significant anticancer activity but differs in its substitution pattern and specific biological targets.
1-Phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone: This derivative has shown moderate antitumor activity against kidney cancer cells.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N2OS.BrH/c22-18(16-9-5-2-6-10-16)14-21-17(15-7-3-1-4-8-15)13-20-11-12-23-19(20)21;/h1-13H,14H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYHMZDNHPHQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=C(N2CC(=O)C4=CC=CC=C4)SC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-{[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5103278.png)
![3-bromo-4-ethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5103281.png)
![N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5103285.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B5103303.png)
![N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]pyrimidine-5-carboxamide](/img/structure/B5103323.png)
![2-(4-chlorophenyl)-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5103325.png)

![2-(5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5103339.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5103343.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5103365.png)

![diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B5103378.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5103385.png)
![(4E)-2-(4-chlorophenyl)-4-[(3-phenoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5103393.png)
